molecular formula C33H30BN3O2 B15131607 2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

Cat. No.: B15131607
M. Wt: 511.4 g/mol
InChI Key: NAAJRELGQSSGDH-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with biphenyl, phenyl, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Substitution Reactions: The biphenyl and phenyl groups are introduced through substitution reactions using suitable halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Introduction of the Dioxaborolan Group: The dioxaborolan group is introduced via a borylation reaction using a boronic ester and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the phenyl groups, resulting in partially or fully reduced products.

    Substitution: The compound can participate in various substitution reactions, especially at the dioxaborolan group, which can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Reduced triazine derivatives and hydrogenated aromatic rings.

    Substitution Products: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Catalysis: The compound can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    2,2’,5,5’-Tetramethyl-1,1’-biphenyl: Shares the biphenyl structure but lacks the triazine and dioxaborolan groups.

    3,3’,5,5’-Tetramethyl-4,4’-biphenol: Contains a similar biphenyl core with hydroxyl groups instead of the triazine and dioxaborolan groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features the dioxaborolan group but has a pyridine ring instead of the triazine and biphenyl structures.

Uniqueness: The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine lies in its combination of the triazine ring, biphenyl, and dioxaborolan groups, which confer distinct chemical and physical properties, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C33H30BN3O2

Molecular Weight

511.4 g/mol

IUPAC Name

2-phenyl-4-(4-phenylphenyl)-6-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-17-11-16-27(22-28)31-36-29(25-14-9-6-10-15-25)35-30(37-31)26-20-18-24(19-21-26)23-12-7-5-8-13-23/h5-22H,1-4H3

InChI Key

NAAJRELGQSSGDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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